
N-methyl-1-(trifluoromethyl)piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(trifluoromethyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceuticals . The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical stability and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(trifluoromethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a trifluoromethylating agent under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-1-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(trifluoromethyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with enhanced stability and efficacy.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-methyl-1-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-1-(6-(trifluoromethyl)pyridin-3-yl)piperidin-4-amine: Similar structure but with a pyridine ring instead of a piperidine ring.
1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine: Contains a benzyl group instead of a methyl group.
Uniqueness
N-methyl-1-(trifluoromethyl)piperidin-4-amine is unique due to its specific trifluoromethyl group attached to the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H13F3N2 |
|---|---|
Molekulargewicht |
182.19 g/mol |
IUPAC-Name |
N-methyl-1-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C7H13F3N2/c1-11-6-2-4-12(5-3-6)7(8,9)10/h6,11H,2-5H2,1H3 |
InChI-Schlüssel |
UPFXLTOCDIJKRH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CCN(CC1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


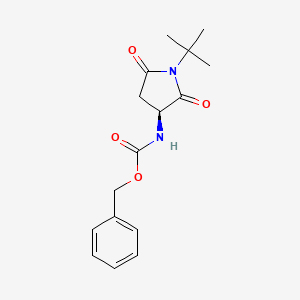
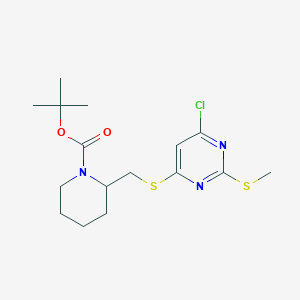

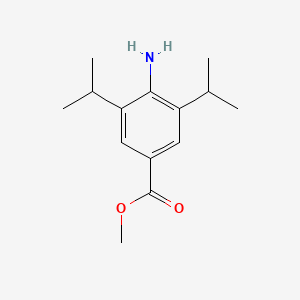
![N-[2-benzyloxy-5-(2-ethoxy-2-hydroxy-acetyl)-phenyl]-methanesulphonamide](/img/structure/B13964406.png)
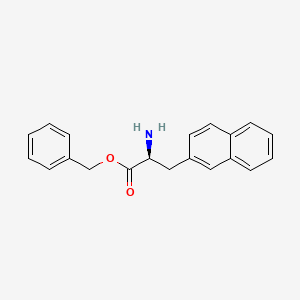


![N-(6-bromo-3-iodoimidazo[1,2-a]pyrazin-8-yl)propane-1,3-diamine](/img/structure/B13964441.png)
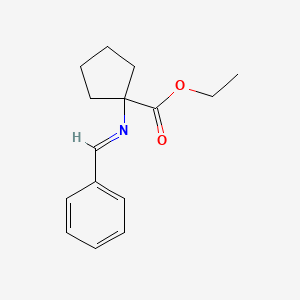
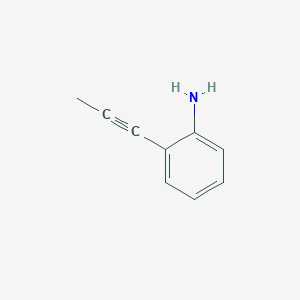
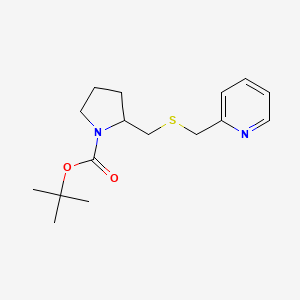
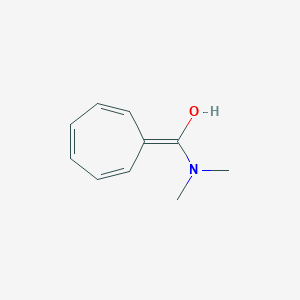
![3-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13964462.png)
